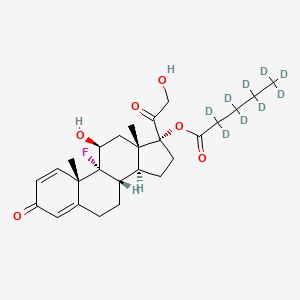
9alpha-Fluoroprednisolone 17-valerate-d9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9alpha-Fluoroprednisolone 17-valerate-d9 is a synthetic corticosteroid derivative. It is a deuterated form of 9alpha-Fluoroprednisolone 17-valerate, which means that some of the hydrogen atoms in the molecule have been replaced with deuterium. This compound is used in various scientific research applications due to its enhanced stability and unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9alpha-Fluoroprednisolone 17-valerate-d9 involves multiple steps, starting from the parent compound, prednisolone. The key steps include:
Fluorination: Introduction of a fluorine atom at the 9alpha position of prednisolone.
Esterification: Formation of the 17-valerate ester by reacting the 17-hydroxy group with valeric acid or its derivatives.
Deuteration: Replacement of specific hydrogen atoms with deuterium to obtain the deuterated form.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
- Use of high-purity reagents and solvents.
- Controlled reaction temperatures and pressures.
- Purification steps such as recrystallization and chromatography to isolate the final product.
化学反应分析
Types of Reactions
9alpha-Fluoroprednisolone 17-valerate-d9 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation of the 17-hydroxy group can yield a 17-keto derivative.
- Reduction of the 20-keto group can produce a 20-hydroxy derivative.
- Substitution reactions can introduce various functional groups at specific positions on the molecule.
科学研究应用
9alpha-Fluoroprednisolone 17-valerate-d9 is used in a wide range of scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the quantification and identification of corticosteroids.
Biology: In studies investigating the biological effects of corticosteroids on cellular processes and gene expression.
Medicine: As a model compound in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of corticosteroids.
Industry: In the development of new corticosteroid formulations and delivery systems for therapeutic use.
作用机制
The mechanism of action of 9alpha-Fluoroprednisolone 17-valerate-d9 involves binding to glucocorticoid receptors in target cells. This binding leads to:
Transactivation: Activation of specific genes that mediate anti-inflammatory and immunosuppressive effects.
Transrepression: Inhibition of pro-inflammatory gene expression by interfering with transcription factors such as nuclear factor-kappa B.
相似化合物的比较
Similar Compounds
Prednisolone: The parent compound, which lacks the fluorine atom at the 9alpha position and the valerate ester at the 17 position.
9alpha-Fluoroprednisolone: Similar to 9alpha-Fluoroprednisolone 17-valerate-d9 but without the deuterium substitution.
9alpha-Fluoroprednisolone 17-valerate: The non-deuterated form of the compound.
Uniqueness
This compound is unique due to its deuterium substitution, which enhances its stability and alters its pharmacokinetic properties. This makes it a valuable tool in research applications where stability and precise quantification are critical.
属性
分子式 |
C26H35FO6 |
|---|---|
分子量 |
471.6 g/mol |
IUPAC 名称 |
[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 2,2,3,3,4,4,5,5,5-nonadeuteriopentanoate |
InChI |
InChI=1S/C26H35FO6/c1-4-5-6-22(32)33-25(21(31)15-28)12-10-18-19-8-7-16-13-17(29)9-11-23(16,2)26(19,27)20(30)14-24(18,25)3/h9,11,13,18-20,28,30H,4-8,10,12,14-15H2,1-3H3/t18-,19-,20-,23-,24-,25-,26-/m0/s1/i1D3,4D2,5D2,6D2 |
InChI 键 |
XXQFKBZSMIPUMG-RKLIRPFDSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C(=O)CO |
规范 SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C(=O)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


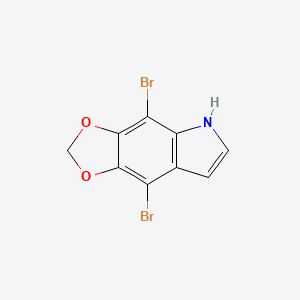

![(2S)-2-[[3-[[5-[4-(aminomethyl)phenyl]-2,3-dihydro-1-benzofuran-7-yl]sulfonylamino]thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B12423375.png)
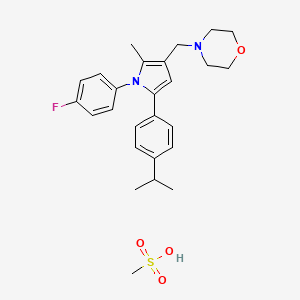
![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)
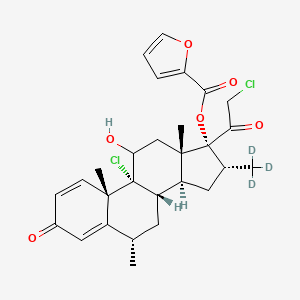
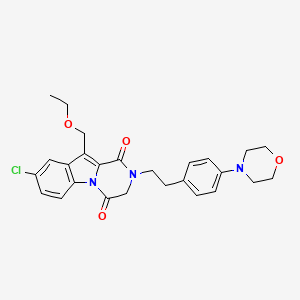
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)

![(2S)-N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]-N-methyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B12423405.png)
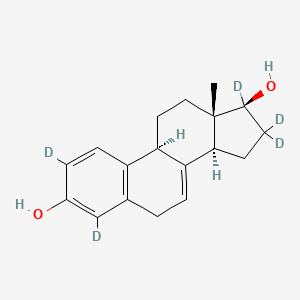
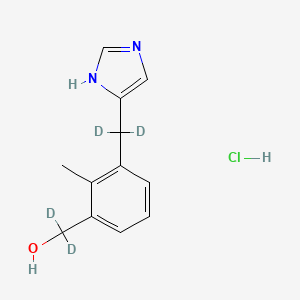
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)

